Cas no 2308478-33-1 ((3S)-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanoylpiperidine-3-carboxylic acid)

(3S)-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanoylpiperidine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- (3S)-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanoylpiperidine-3-carboxylic acid
- EN300-1515542
- (3S)-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanoyl]piperidine-3-carboxylic acid
- 2308478-33-1
-
- インチ: 1S/C26H30N2O5/c1-16(2)23(24(29)28-13-7-8-17(14-28)25(30)31)27-26(32)33-15-22-20-11-5-3-9-18(20)19-10-4-6-12-21(19)22/h3-6,9-12,16-17,22-23H,7-8,13-15H2,1-2H3,(H,27,32)(H,30,31)/t17-,23?/m0/s1
- InChIKey: OGKVQYJOGRPXMU-NVHKAFQKSA-N
- ほほえんだ: O(C(NC(C(C)C)C(N1CCC[C@H](C(=O)O)C1)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- せいみつぶんしりょう: 450.21547206g/mol
- どういたいしつりょう: 450.21547206g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 33
- 回転可能化学結合数: 7
- 複雑さ: 704
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 95.9Ų
- 疎水性パラメータ計算基準値(XlogP): 4
(3S)-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanoylpiperidine-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1515542-1.0g |
(3S)-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanoyl]piperidine-3-carboxylic acid |
2308478-33-1 | 1g |
$3368.0 | 2023-06-05 | ||
Enamine | EN300-1515542-2.5g |
(3S)-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanoyl]piperidine-3-carboxylic acid |
2308478-33-1 | 2.5g |
$6602.0 | 2023-06-05 | ||
Enamine | EN300-1515542-100mg |
(3S)-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanoyl]piperidine-3-carboxylic acid |
2308478-33-1 | 100mg |
$741.0 | 2023-09-27 | ||
Enamine | EN300-1515542-10.0g |
(3S)-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanoyl]piperidine-3-carboxylic acid |
2308478-33-1 | 10g |
$14487.0 | 2023-06-05 | ||
Enamine | EN300-1515542-1000mg |
(3S)-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanoyl]piperidine-3-carboxylic acid |
2308478-33-1 | 1000mg |
$842.0 | 2023-09-27 | ||
Enamine | EN300-1515542-0.1g |
(3S)-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanoyl]piperidine-3-carboxylic acid |
2308478-33-1 | 0.1g |
$2963.0 | 2023-06-05 | ||
Enamine | EN300-1515542-500mg |
(3S)-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanoyl]piperidine-3-carboxylic acid |
2308478-33-1 | 500mg |
$809.0 | 2023-09-27 | ||
Enamine | EN300-1515542-0.5g |
(3S)-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanoyl]piperidine-3-carboxylic acid |
2308478-33-1 | 0.5g |
$3233.0 | 2023-06-05 | ||
Enamine | EN300-1515542-10000mg |
(3S)-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanoyl]piperidine-3-carboxylic acid |
2308478-33-1 | 10000mg |
$3622.0 | 2023-09-27 | ||
Enamine | EN300-1515542-250mg |
(3S)-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanoyl]piperidine-3-carboxylic acid |
2308478-33-1 | 250mg |
$774.0 | 2023-09-27 |
(3S)-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanoylpiperidine-3-carboxylic acid 関連文献
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Youngae Jung,Yun Gyong Ahn,Ho Kyoung Kim,Byeong Cheol Moon,A Yeong Lee,Do Hyun Ryu Analyst, 2011,136, 4222-4231
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Aryya Ghosh,Anagha Karne,Sourav Pal,Nayana Vaval Phys. Chem. Chem. Phys., 2013,15, 17915-17921
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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5. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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10. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
(3S)-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanoylpiperidine-3-carboxylic acidに関する追加情報
(3S)-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanoylpiperidine-3-carboxylic acid (CAS No. 2308478-33-1): A Comprehensive Overview
(3S)-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanoylpiperidine-3-carboxylic acid (CAS No. 2308478-33-1) is a sophisticated organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its abbreviated name, is a derivative of piperidine and features a complex structure that includes a fluorenylmethoxycarbonyl (Fmoc) protecting group. The Fmoc group is widely used in peptide synthesis due to its ease of removal and stability under various reaction conditions.
The Fmoc protecting group in (3S)-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanoylpiperidine-3-carboxylic acid plays a crucial role in the synthesis of peptides and other bioactive molecules. It effectively blocks the amino group during the synthesis process, preventing unwanted side reactions and ensuring the formation of the desired product. Once the synthesis is complete, the Fmoc group can be easily removed using mild base conditions, such as piperidine in dimethylformamide (DMF).
Recent studies have highlighted the potential applications of (3S)-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanoylpiperidine-3-carboxylic acid in various therapeutic areas. For instance, a 2021 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease. The researchers found that the compound effectively inhibits the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), without significant cytotoxicity.
In addition to its anti-inflammatory properties, (3S)-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanoylpiperidine-3-carboxylic acid has also shown potential as an anticancer agent. A 2022 study published in Cancer Research reported that this compound selectively targets and induces apoptosis in cancer cells while sparing normal cells. The mechanism of action involves the disruption of mitochondrial membrane potential and the activation of caspase-dependent apoptotic pathways. These findings suggest that (3S)-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanoylpiperidine-3-carboxylic acid could be developed into a novel therapeutic agent for cancer treatment.
The structural complexity of (3S)-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanoylpiperidine-3-carboxylic acid also makes it an attractive candidate for drug delivery systems. The presence of multiple functional groups allows for the modification and conjugation with various targeting moieties, such as antibodies or nanoparticles, to enhance its pharmacokinetic properties and biodistribution. This versatility has led to ongoing research into its use in targeted drug delivery for both cancer and inflammatory diseases.
In terms of synthetic methods, several efficient routes have been developed for the preparation of (3S)-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanoylpiperidine-3-carboxylic acid. One notable approach involves the use of solid-phase peptide synthesis (SPPS) techniques, which allow for high yields and purity levels. The Fmoc protecting group is particularly advantageous in SPPS due to its compatibility with various coupling reagents and deprotection conditions.
The physical and chemical properties of (3S)-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanoylpiperidine-3-carboxylic acid have been extensively characterized. It is a white crystalline solid with a molecular weight of approximately 455 g/mol. The compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), but has limited solubility in water. These properties make it suitable for use in both solution-phase and solid-phase synthetic processes.
In conclusion, (3S)-1-2-{(9H-fluoren - 9 - ylmethoxycarbonyl)amino}- 3 - methylbutanoylpiperidine - 3 - carboxylic acid (CAS No. 2308478 - 3 - 1) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features, combined with its diverse biological activities, make it an exciting target for further investigation and development into novel therapeutic agents.
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